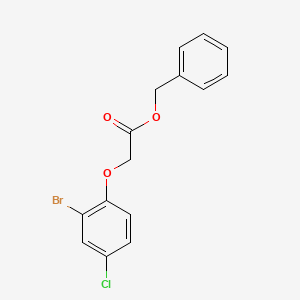
N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide, also known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMAA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H21NO3. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively.
作用机制
N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide's mechanism of action is not fully understood, but it is believed to act as a sympathomimetic agent, which means it stimulates the sympathetic nervous system. This leads to increased release of neurotransmitters, such as dopamine and norepinephrine, which are involved in regulating mood, attention, and arousal. N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide may also act as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in animal models. It has been found to increase heart rate, blood pressure, and respiration, which are all indicators of sympathetic nervous system activation. N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide has also been shown to increase locomotor activity and reduce fatigue, suggesting that it may have potential as a performance-enhancing agent.
实验室实验的优点和局限性
N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is its ability to stimulate the central nervous system, which makes it a useful tool for investigating the role of neurotransmitters in regulating behavior and cognition. Additionally, N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide has been shown to have potential therapeutic applications, which could lead to the development of new treatments for neurological disorders. However, N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide's potential for abuse and its unclear mechanism of action may limit its usefulness in certain types of experiments.
未来方向
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide. One area of interest is its potential as a performance-enhancing agent, as it has been shown to improve cognitive function and reduce fatigue. Additionally, further investigation into N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide's mechanism of action could lead to the development of new treatments for neurological disorders. However, more research is needed to fully understand the potential benefits and risks of N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide, and to determine its safety and efficacy for various applications.
合成方法
N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide can be synthesized using different methods, including the reaction of 3,5-dimethoxybenzaldehyde with 3-methylphenol, followed by the reaction of the resulting product with acetic anhydride and ammonium acetate. Another method involves the reaction of 3,5-dimethoxybenzaldehyde with 3-methylphenol in the presence of potassium carbonate, followed by the reaction of the resulting product with acetic anhydride and ammonium acetate. These methods have been optimized to improve the yield and purity of N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide.
科学研究应用
N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide has been used in various scientific research studies as a tool to investigate its mechanism of action and potential therapeutic applications. One area of interest is its potential as a central nervous system stimulant, as it has been shown to increase alertness and cognitive function in animal models. Additionally, N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential use in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12-5-4-6-14(7-12)22-11-17(19)18-13-8-15(20-2)10-16(9-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPDPMCGKZZRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)

![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)

![3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)
![4-methoxy-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5205981.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5205992.png)
![N-{2-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5205998.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitro-2-furyl)methyl]ethanamine](/img/structure/B5206003.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5206010.png)
![{1-(phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5206021.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate](/img/structure/B5206023.png)